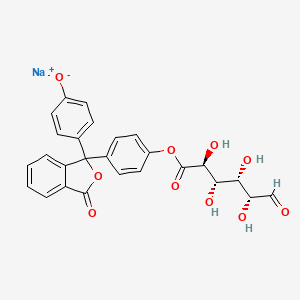

Phenolphthaleinglucuronicacidsodiumsalt

Description

Contextualizing Phenolphthaleinglucuronicacidsodiumsalt within Contemporary Biochemical Research

In modern biochemical research, understanding the intricate workings of metabolic pathways is crucial. This includes the processes of detoxification and drug metabolism, where the enzyme β-glucuronidase plays a vital role. chemimpex.comknowde.com this compound serves as an important tool in these areas of study. knowde.com Its application extends to pharmaceutical development, where it is used in assessing the metabolism of potential drug candidates. chemimpex.com

The compound is also utilized in the study of certain disease states. For instance, altered levels of β-glucuronidase activity, which can be measured using this substrate, have been investigated as a potential biomarker in conditions such as gastrointestinal tract carcinomas. nih.gov Research has also been conducted on its use in determining serum β-glucuronidase activity, which can have clinical implications. oup.comnih.gov

Significance of this compound as a Model Substrate in Enzymatic Studies

The primary significance of this compound lies in its role as a chromogenic substrate for the enzyme β-glucuronidase. chemicalbook.comscientificlabs.co.uk This enzyme is responsible for breaking down complex carbohydrates. In the laboratory, when this compound is introduced to a sample containing β-glucuronidase, the enzyme cleaves the glucuronide bond. caymanchem.com This enzymatic action releases phenolphthalein (B1677637). scientificlabs.co.uk

The liberated phenolphthalein, in a basic solution, exhibits a distinct pink or fuchsia color, which can be measured using a spectrophotometer at a wavelength of 552 nm. chemicalbook.comscientificlabs.co.ukcaymanchem.com This color change provides a direct and quantifiable measure of β-glucuronidase activity. chemicalbook.com The intensity of the color is proportional to the amount of phenolphthalein released, which in turn corresponds to the level of enzyme activity in the sample. scientificlabs.co.uk This straightforward and reliable method has made this compound a model substrate in numerous enzymatic assays. chemicalbook.comscientificlabs.co.uk

Chemical and Physical Properties

The utility of this compound in research is underpinned by its specific chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₁O₁₀Na | sigmaaldrich.com |

| Molecular Weight | 516.43 g/mol | sigmaaldrich.com |

| CAS Number | 6820-54-8 | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Appearance | Pale Beige to Light Brown Solid | chemicalbook.com |

Research Application Data

The application of this compound is central to various enzymatic assays. The following table outlines typical parameters in such an assay.

| Parameter | Description | Source |

| Enzyme | β-Glucuronidase | chemicalbook.comscientificlabs.co.uk |

| Action | Chromogenic Substrate | chemicalbook.comscientificlabs.co.uk |

| Detection Method | Colorimetric | caymanchem.com |

| Wavelength for Detection | 552 nm | chemicalbook.comscientificlabs.co.ukcaymanchem.com |

| Application | Measurement of β-glucuronidase activity | scientificlabs.co.uk |

| Research Area | Drug metabolism, clinical diagnostics | chemimpex.comknowde.comnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H21NaO10 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

sodium;4-[3-oxo-1-[4-[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoyl]oxyphenyl]-2-benzofuran-1-yl]phenolate |

InChI |

InChI=1S/C26H22O10.Na/c27-13-20(29)21(30)22(31)23(32)25(34)35-17-11-7-15(8-12-17)26(14-5-9-16(28)10-6-14)19-4-2-1-3-18(19)24(33)36-26;/h1-13,20-23,28-32H;/q;+1/p-1/t20-,21+,22-,23-,26?;/m0./s1 |

InChI Key |

NOCRZCQVQRDTAS-JWIBQNAXSA-M |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)C(C(C(C(C=O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Historical Perspectives on Glucuronide Conjugate Biochemistry and Enzymology

Early Discoveries and Characterization of Glucuronidation Pathways

The concept of glucuronidation, the process of attaching a glucuronic acid molecule to a substance, emerged from early observations of metabolic products in urine. issx.org In the 19th century, researchers began isolating unusual sugar-like compounds. One of the first such discoveries was euxanthic acid, the main component of the pigment Indian yellow, which was isolated from the urine of cows that had consumed mango leaves. issx.org Later, in the 1870s, Schmiedeberg and Meyer isolated a camphor (B46023) conjugate from the urine of dogs fed camphor and successfully identified the sugar component as glucuronic acid. issx.org These early findings suggested a "vital process" for conjugating substances with this glucose-derived acid. issx.org

A pivotal breakthrough came in 1953 when Geoffrey Dutton and I.D.E. Storey identified uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as the active glucuronyl donor. issx.org This discovery was crucial as it revealed the specific biochemical mechanism for the transfer of glucuronic acid. wikipedia.org It is now understood that glucuronidation is a major Phase II metabolic reaction where UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes, catalyze the transfer of the glucuronic acid moiety from UDPGA to a wide array of substrates. wikipedia.orgnih.gov This conjugation dramatically increases the water solubility of hydrophobic compounds, facilitating their excretion from the body via urine or bile. wikipedia.orgrsc.org

Table 1: Timeline of Key Discoveries in Glucuronidation

| Year | Discovery | Key Researcher(s) | Significance |

| 1855 | Characterization of euxanthic acid as a sugar conjugate. issx.org | Schmid | Early evidence of conjugation with a sugar-like molecule. issx.org |

| 1870s | Isolation and characterization of glucuronic acid from a camphor conjugate. issx.org | Schmiedeberg & Meyer | First identification of glucuronic acid as a conjugating agent. issx.org |

| 1931 | Elucidation of the pyranoid structure of glucuronic acid using bornyl glucuronide. issx.org | R.T. Williams, J. Pryde | Advanced the chemical understanding of the conjugating molecule. issx.org |

| 1953 | Discovery of uridine diphosphate glucuronic acid (UDPGA) as the active co-factor. issx.org | G.J. Dutton, I.D.E. Storey | Revealed the enzymatic mechanism of glucuronide formation. issx.org |

Evolution of Research into β-Glucuronidase and its Substrates

Parallel to the discovery of glucuronide synthesis was the study of their breakdown. The enzyme responsible for this is β-glucuronidase, a hydrolase that cleaves the β-D-glucuronic acid residue from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. wikipedia.org The enzyme was first identified in Escherichia coli in 1934, and by 1944, its involvement in estrogen metabolism was demonstrated. nih.gov

A significant advancement in β-glucuronidase research was the development of reliable assays to measure its activity, which was crucial for studying its function in various tissues and disease states. nih.gov This is where phenolphthalein (B1677637) glucuronide became a vital tool. In 1946, a pivotal paper by Talalay, Fishman, and Huggins described the use of phenolphthalein glucuronic acid as a chromogenic substrate for assaying glucuronidase activity. nih.gov The enzymatic cleavage of this substrate liberates phenolphthalein, which turns a distinct red or pink color in an alkaline solution, allowing for easy and accurate quantification of enzyme activity. psu.edu

The development of such chromogenic substrates, including phenolphthalein glucuronide and later p-nitrophenyl glucuronide, revolutionized the study of β-glucuronidase. nih.govnih.gov It enabled researchers to investigate the enzyme's distribution in mammalian tissues, its role in the enterohepatic circulation of drugs and hormones, and its association with various pathological conditions. wikipedia.orgwikipedia.org For instance, β-glucuronidase in the gut can deconjugate glucuronides excreted in the bile, allowing the parent compound to be reabsorbed, which can impact the efficacy and toxicity of many drugs. wikipedia.org

Seminal Contributions to the Understanding of Glucuronide Conjugate Metabolism

The broader understanding of glucuronidation as a fundamental process in drug metabolism was largely shaped by a few key figures. Among them, the Welsh biochemist Richard Tecwyn Williams stands out. wikipedia.org In his seminal 1947 book, "Detoxication Mechanisms," Williams introduced the concepts of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways. issx.orgtandfonline.com This framework, which remains central to pharmacology and toxicology today, categorized glucuronidation as a key Phase II reaction. nih.govtandfonline.com Williams' extensive research on a vast array of foreign compounds solidified the understanding that conjugation reactions, particularly glucuronidation, were a general mechanism for detoxification and elimination. issx.orgtandfonline.com

Another major contributor was Geoffrey Dutton, whose discovery of UDPGA provided the mechanistic basis for glucuronidation. issx.org His subsequent work, including the 1980 book "Glucuronidation of Drugs and Other Compounds," further detailed the biochemistry of the UGT enzymes, their regulation, and their importance in health and disease. taylorfrancis.com The work of these pioneers laid the foundation for modern research into how genetic polymorphisms, drug-drug interactions, and physiological state can influence glucuronidation pathways. nih.gov

Table 2: Key Researchers and Their Contributions to Glucuronide Metabolism

| Researcher | Key Contribution(s) | Impact |

| Richard Tecwyn Williams | Conceptualized Phase I and Phase II metabolism. issx.orgtandfonline.com | Established the fundamental framework for understanding drug metabolism. nih.govtandfonline.com |

| Authored "Detoxication Mechanisms". wikipedia.org | Systematized the study of xenobiotic metabolism. issx.org | |

| Geoffrey Dutton | Co-discovered UDP-glucuronic acid (UDPGA). issx.org | Elucidated the core mechanism of the glucuronidation reaction. issx.org |

| Authored "Glucuronidation of Drugs and Other Compounds". taylorfrancis.com | Provided a comprehensive resource on the biochemistry and physiology of glucuronidation. taylorfrancis.com | |

| William H. Fishman | Pioneered the use of phenolphthalein glucuronide for β-glucuronidase assays. nih.gov | Enabled widespread and quantitative study of β-glucuronidase activity. nih.govcapes.gov.br |

The history of glucuronidation research, from the early identification of urinary metabolites to the detailed characterization of the enzymes and substrates involved, highlights a critical area of biochemistry. Phenolphthaleinglucuronic acid sodium salt, by serving as a reliable and simple-to-use substrate, played an indispensable role in advancing our understanding of β-glucuronidase and the broader dynamics of glucuronide conjugate metabolism.

Research into the Synthetic Pathways and Derivatization of Phenolphthaleinglucuronicacidsodiumsalt Analogs

Chemical Synthesis Methodologies for Glucuronide Conjugates

The synthesis of glucuronide conjugates, such as phenolphthalein (B1677637) glucuronic acid sodium salt, is a critical process in the study of drug metabolism and the development of biochemical probes. Glucuronidation is a major Phase II metabolic pathway in mammals, catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate substrates with glucuronic acid to increase their water solubility and facilitate excretion. hyphadiscovery.comnih.gov The methodologies for producing these conjugates can be broadly categorized into chemical synthesis, enzymatic synthesis, and microbial biotransformation.

Historically, phenolphthalein β-D-glucuronide sodium salt was biosynthesized and isolated from the urine of rabbits that had been administered phenolphthalein. chemicalbook.comsigmaaldrich.com Modern approaches, however, offer more controlled and scalable solutions.

Chemical Synthesis: This approach involves the direct chemical coupling of a glucuronic acid donor with the aglycone (in this case, phenolphthalein). A significant challenge in this method is the need for protective groups. The phenolic acceptor and the glucuronyl donor must be appropriately protected to ensure the correct regiospecific linkage is formed. nih.gov Late-stage chemical synthesis screens have been developed to produce gram-scale quantities of various glucuronides. hyphadiscovery.com

Enzymatic Synthesis: This method utilizes isolated enzymes, such as UGTs, to catalyze the conjugation reaction in vitro. It offers high specificity but can be limited by the availability and stability of the required enzymes.

Microbial Biotransformation: This technique uses microorganisms as biocatalysts to perform the glucuronidation. It has proven particularly effective for substrates where chemical synthesis is challenging due to factors like steric hindrance. hyphadiscovery.com By screening panels of microbes, researchers can identify strains capable of carrying out the desired conjugation, sometimes even in a multi-step sequence such as hydroxylation followed by O-glucuronidation. hyphadiscovery.com

A comparison of these primary synthesis strategies is detailed below.

| Synthesis Method | Key Features | Advantages | Challenges |

| Chemical Synthesis | Direct coupling of protected glucuronyl donors and aglycones. | High scalability (gram amounts); control over reaction conditions. hyphadiscovery.com | Requires complex protection and deprotection steps; can be difficult for sterically hindered molecules. hyphadiscovery.comnih.gov |

| Enzymatic Synthesis | Uses isolated UGT enzymes to catalyze the reaction. | High specificity; mimics biological pathways directly. | Enzyme availability and stability can be limiting factors. |

| Microbial Biotransformation | Employs whole microorganisms as biocatalysts. | Effective for complex molecules; can perform sequential reactions. hyphadiscovery.com | Requires screening to find suitable microbial strains; yields can be variable. |

Design and Development of Phenolphthaleinglucuronicacidsodiumsalt-Based Probes for Biochemical Applications

Phenolphthalein β-D-glucuronide is primarily designed and utilized as a chromogenic substrate for the detection and quantification of β-glucuronidase enzyme activity. scientificlabs.co.ukcaymanchem.com The core principle of this probe lies in the enzymatic cleavage of the glucuronide moiety from the phenolphthalein aglycone.

The reaction is as follows: Phenolphthalein β-D-glucuronide (colorless) + H₂O ---(β-glucuronidase)→ Phenolphthalein (pink/fuchsia at basic pH) + D-glucuronic acid

In its conjugated form, the compound is colorless. Upon hydrolysis by β-glucuronidase, free phenolphthalein is released. caymanchem.com When the pH of the solution is adjusted to be alkaline (pH 8.2–10), the liberated phenolphthalein exhibits its characteristic pink-to-fuchsia color, which can be quantified by measuring its absorbance at a maximum wavelength of approximately 552 nm. scientificlabs.co.ukcaymanchem.comknowde.com This colorimetric readout provides a direct measure of the enzyme's activity.

This probe has been applied in various research contexts, including:

Determining β-glucuronidase activity in fecal bacteria. scientificlabs.co.uksigmaaldrich.com

Assaying enzyme activity in tissue homogenates. psu.edu

Serving as a substrate in modified methods for determining serum β-glucuronidase levels. nih.gov

Phenolphthalein glucuronide is often compared with other chromogenic substrates, such as p-nitrophenyl glucuronide (pNPG), for assaying β-glucuronidase. nih.govnih.gov

| Substrate Probe | Aglycone Released | Detection Wavelength | pH for Detection |

| Phenolphthalein β-D-glucuronide | Phenolphthalein caymanchem.com | ~552 nm scientificlabs.co.ukcaymanchem.com | Alkaline (basic) knowde.com |

| p-Nitrophenyl β-D-glucuronide | p-Nitrophenol | ~400-420 nm | Alkaline (basic) |

Investigation of Structural Modifications and their Impact on Biochemical Utility

The biochemical utility of phenolphthalein glucuronide as a probe is determined by the interplay between its two core components: the glucuronic acid moiety and the phenolphthalein aglycone. Structural modifications to either part can theoretically alter its properties, such as enzyme affinity, reaction kinetics, and the spectral characteristics of the final product.

Modifications to the Glucuronic Acid Moiety: The glucuronic acid portion of the molecule is essential for recognition by the β-glucuronidase enzyme. The enzyme is highly specific for β-D-glucopyranuronides. psu.edu Any alteration to the stereochemistry or the functional groups on this sugar ring would likely have a profound impact on its ability to act as a substrate. For instance, functionalization (e.g., methylation) of the hydroxyl groups on the glucuronic acid ring could be expected to decrease or eliminate its recognition by the enzyme, as the presence of these hydroxyls is critical for binding. mdpi.com

Modifications to the Phenolphthalein Aglycone: Altering the structure of the phenolphthalein aglycone would primarily affect the properties of the reporter molecule released after enzymatic cleavage.

Impact on Spectral Properties: Replacing phenolphthalein with other phthalate-derived indicators, such as thymolphthalein (B86794) or bromophenol blue, would result in probes that release a chromophore with different color transition pH ranges and absorption maxima. knowde.com This could be advantageous for developing multiplex assays or for use in specific buffer systems.

The potential effects of such modifications are summarized below.

| Structural Modification | Potential Impact on Biochemical Utility |

| Alteration of Glucuronic Acid Stereochemistry | Likely loss of substrate activity due to high enzyme specificity. psu.edu |

| Methylation of Glucuronic Acid Hydroxyls | Predicted decrease or loss of enzyme recognition and binding. mdpi.com |

| Replacement of Phenolphthalein with Thymolphthalein | Changes the released chromophore's color from colorless to blue and alters the optimal pH for detection. knowde.com |

| Introduction of Sulfonate Groups to Phenolphthalein | Could increase water solubility of the substrate and the released indicator, potentially altering kinetics. |

| Introduction of Halogens to Phenolphthalein Rings | May shift the absorption maximum of the released indicator, allowing for tailored detection wavelengths. |

Enzymatic Hydrolysis Research Involving Phenolphthaleinglucuronicacidsodiumsalt As a β Glucuronidase Substrate

Detailed Kinetic Analysis of β-Glucuronidase Activity

The kinetic analysis of β-glucuronidase using phenolphthalein (B1677637) glucuronic acid sodium salt provides fundamental insights into the enzyme's efficiency and mechanism. Such studies are crucial for understanding its biological role and for the development of specific inhibitors.

Determination of Steady-State Kinetic Parameters (Vmax, Km, kcat)

Steady-state kinetics describe the reaction rate when the concentration of the enzyme-substrate complex is relatively constant. The key parameters derived from these studies are the Michaelis-Menten constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (kcat).

Kₘ (Michaelis-Menten Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's apparent binding affinity for the enzyme; a lower Kₘ value indicates a higher affinity. For the hydrolysis of phenolphthalein glucuronide (PPG) by E. coli β-glucuronidase, a Kₘ value has been reported. In contrast, the substrate p-nitrophenyl-β-D-glucuronide (PNPG) exhibits a different affinity. nih.gov

Vₘₐₓ and kcat (Turnover Number): Vₘₐₓ is the maximum rate of reaction when the enzyme is saturated with the substrate. The turnover number, kcat, is calculated from Vₘₐₓ and the enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time, providing a direct measure of the enzyme's catalytic efficiency. While specific Vₘₐₓ and kcat values for the hydrolysis of phenolphthalein glucuronide are determined empirically in individual kinetic assays, comparative studies with other fluorogenic substrates like 4-methyl-umbelliferyl-β-d-glucuronide (4-MUG) and 6-chloro-4-methyl-umbelliferyl-β-d-glucuronide (6-CMUG) highlight the differences in catalytic rates among various substrates for the same enzyme. researchgate.net

Table 1: Steady-State Kinetic Parameters for β-Glucuronidase with Various Substrates This table includes data for other substrates to provide context for the kinetic parameters of β-glucuronidase.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) | Source |

| 6-chloro-4-methyl-umbelliferyl-β-d-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ | researchgate.net |

| 4-methyl-umbelliferyl-β-d-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ | researchgate.net |

| 3-carboxy-umbelliferyl-β-d-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 10⁴ | researchgate.net |

Investigation of Pre-Steady-State Kinetics and Transient Intermediates

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, typically within the first few milliseconds, before the reaction reaches a steady state. mit.edu This analysis is critical for elucidating the individual steps of the catalytic mechanism, such as substrate binding, the formation of transient chemical intermediates, and product release. numberanalytics.com By using techniques like stopped-flow or rapid chemical quench-flow, researchers can monitor the rapid formation and decay of these intermediates. mit.edu

This approach allows for the determination of individual rate constants for steps in the reaction pathway that are not accessible through steady-state analysis. mit.edu For retaining glycosyl hydrolases like β-glucuronidase, pre-steady-state studies can help identify and characterize the glycosyl-enzyme intermediate, a key transient species in the catalytic cycle. acs.org Although the principles of pre-steady-state analysis are well-established for studying enzyme mechanisms, specific research detailing the pre-steady-state kinetics of β-glucuronidase with phenolphthalein glucuronic acid sodium salt as the substrate was not identified in the reviewed literature.

Analysis of Enzyme Activation and Inhibition Mechanisms

Understanding how different molecules affect the rate of the enzymatic reaction is fundamental to characterizing enzyme function and developing therapeutic agents.

Product inhibition occurs when a product of the enzymatic reaction binds to the enzyme and decreases its activity. In the hydrolysis of phenolphthalein glucuronic acid sodium salt, two products are formed: phenolphthalein and D-glucuronic acid. Research has shown that β-glucuronidase activity is inhibited by its product, D-glucuronic acid. nih.gov A related compound, D-saccharic acid-1,4-lactone (also known as saccharolactone), is a particularly potent inhibitor of β-glucuronidase. nih.govscbt.com The study of product inhibition is important as it can reveal details about the enzyme's active site and regulatory mechanisms.

Table 2: Known Product and Product-Analog Inhibitors of β-Glucuronidase

| Inhibitor | Type | Notes | Source |

| D-Glucuronic acid | Product Inhibitor | One of the products of the hydrolysis reaction. | nih.gov |

| D-Saccharic acid 1,4-lactone | Product-Analog Inhibitor | A potent inhibitor of β-glucuronidase. | nih.govscbt.com |

Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site (an allosteric site). This binding event causes a conformational change in the enzyme that alters its activity. While various modes of inhibition for β-glucuronidase have been extensively studied, including competitive, non-competitive, and uncompetitive inhibition, specific investigations into the allosteric modulation of β-glucuronidase in the context of hydrolysis of phenolphthalein glucuronic acid sodium salt were not found in the reviewed scientific literature. researchgate.netresearchgate.net

Comprehensive Substrate Specificity Studies of β-Glucuronidase

The specificity of β-glucuronidase is not absolute, and the enzyme can hydrolyze a wide array of glucuronide conjugates. The nature of the aglycone—the non-sugar portion of the molecule—can significantly influence the rate of enzymatic cleavage. Studies using phenolphthalein glucuronide and other analogous substrates have been instrumental in mapping the substrate preferences of β-glucuronidases from various sources. sigmaaldrich.comsigmaaldrich.com

The ability of β-glucuronidase to recognize and bind substrates like phenolphthalein glucuronide is dictated by the specific architecture of its active site. The enzyme, a member of the glycosyl hydrolase family 2, typically consists of three distinct domains: a jelly-roll barrel, an immunoglobulin-like domain, and a TIM barrel domain. nih.govnih.gov The active site is housed within the TIM barrel. nih.govnih.gov

Structural studies reveal that substrate recognition is a two-fold process involving interactions with both the glucuronic acid (GlcA) moiety and the aglycone.

Glucuronic Acid Binding : The carboxylate group of the GlcA moiety is a key recognition feature. It forms critical interactions with conserved residues in the active site. Specifically, a lysine (B10760008) and a tyrosine residue are essential for recognizing this carboxylate group, anchoring the sugar portion of the substrate correctly for catalysis. nih.gov

Aglycone Binding : The pocket that accommodates the aglycone (in this case, phenolphthalein) also plays a crucial role. The phenolic structure of an aglycone can enhance its affinity for the active site. scbt.com Aromatic residues within the active site, such as phenylalanine and tyrosine, can form π-π stacking interactions with the aromatic rings of the aglycone, contributing to the stability of the enzyme-substrate complex. mdpi.com For instance, in Clostridium perfringens β-glucuronidase, residues Phe368 and Tyr472 are key to binding the aglycone portion of substrates through such interactions. mdpi.com

The rate at which β-glucuronidase hydrolyzes different glucuronide substrates can vary significantly, a fact that underscores the enzyme's specificity. This variation is dependent on both the source of the enzyme (e.g., bacterial, human, mollusk) and the chemical structure of the aglycone. sigmaaldrich.comfaa.gov

Phenolphthalein glucuronide has been used in comparative studies alongside other substrates like p-nitrophenyl glucuronide (pNPG), with one study on serum β-glucuronidase finding a strong correlation (r=0.8383) between the hydrolysis rates of the two. nih.gov However, the efficiency of hydrolysis is highly substrate-dependent. For example, the enzymatic hydrolysis rate of morphine-6-glucuronide (B1233000) is only about 25% of the rate for morphine-3-glucuronide, indicating that the position of the glucuronide linkage on the aglycone is critical. nih.gov Similarly, studies on opioid glucuronides have demonstrated that recombinant β-glucuronidase enzymes exhibit different efficiencies, with some providing complete hydrolysis of substrates like morphine-6-glucuronide and codeine-6-glucuronide (B1240514) in as little as 15 minutes at room temperature. cuny.edu

The source of the enzyme is another major variable. The β-glucuronidase from E. coli is significantly more active in hydrolyzing estrogen β-glucuronides compared to the enzyme from the snail Helix pomatia. sigmaaldrich.com Furthermore, the hydrolysis of cannabinoid glucuronides reveals significant species-specific differences in enzyme activity. faa.gov

Table 1: Comparative Hydrolysis of Various Glucuronide Substrates by β-Glucuronidase

| Substrate | Enzyme Source/Type | Key Finding | Citation(s) |

|---|---|---|---|

| Phenolphthalein glucuronide vs. p-Nitrophenyl glucuronide | Human Serum | Hydrolysis rates showed a strong positive correlation (r=0.8383). | nih.gov |

| Morphine-3-glucuronide (M3G) vs. Morphine-6-glucuronide (M6G) | Helix pomatia, Abalone, E. coli | The hydrolysis rate of M6G was approximately 25% that of M3G. | nih.gov |

| Codeine-glucuronide vs. Temazepam-glucuronide | Various (Abalone, E. coli, etc.) | Temazepam glucuronide conversion was faster and less dependent on enzyme concentration than codeine glucuronide. | sigmaaldrich.com |

| Estrogen β-glucuronides | E. coli vs. Helix pomatia | E. coli enzyme was much more active than the snail-derived enzyme. | sigmaaldrich.com |

| Opioid glucuronides (Morphine, Codeine, etc.) | Recombinant | Certain recombinant enzymes achieved complete hydrolysis in 15 minutes at room temperature. | cuny.edu |

| THC-glucuronide & THCCOOH-glucuronide | Various (Mollusks, E. coli, Bovine) | Significant species-specific differences in hydrolysis efficiency were observed. | faa.gov |

The specificity of β-glucuronidase can be intentionally altered through protein engineering techniques like site-directed and site-saturation mutagenesis. nih.govnih.gov These methods involve changing specific amino acid residues within the enzyme to modify its catalytic activity and substrate preference.

Research has shown that mutating residues in or near the active site can lead to dramatic shifts in specificity. nih.gov For example, by performing saturation mutagenesis on an active site loop of E. coli β-glucuronidase (targeting residues 557, 566, and 568), researchers were able to evolve the enzyme to have significantly increased β-galactosidase activity, resulting in a 290,000-fold inversion of specificity. nih.gov This demonstrates that targeted modifications to loops that interact with the substrate can fundamentally change which substrates the enzyme prefers.

Site-directed mutagenesis has also been crucial in identifying the enzyme's key catalytic residues. By mutating proposed active site residues in human β-glucuronidase and analyzing the kinetic effects, researchers confirmed the specific roles of these amino acids in the catalytic mechanism. nih.gov For instance, mutating the proposed nucleophile (E540A) or the acid-base catalyst (E451A) resulted in enzymes with kcat/Km values that were 34,000-fold and 9,100-fold lower than the wild-type enzyme, respectively, effectively confirming their essential roles in catalysis. nih.gov

Mechanistic Elucidation of β-Glucuronidase Catalysis with Phenolphthaleinglucuronicacidsodiumsalt

β-Glucuronidase catalyzes the cleavage of the glycosidic bond in substrates like phenolphthalein glucuronide through a "retaining" mechanism, where the stereochemistry at the anomeric carbon is preserved in the final product. nih.gov This process involves specific conformational changes and the coordinated action of key active site residues.

The catalytic cycle of β-glucuronidase is a dynamic process involving significant conformational changes within the active site. Structural studies of E. coli β-glucuronidase have revealed that the active site can exist in at least two distinct conformations: an "Inactive" state and an "Active" state. acs.org

Substrate binding and the initiation of catalysis induce a conformational switch to the "Active" state, which is required for the enzyme to recognize and hydrolyze glucuronides. acs.org This transition involves substantial positional shifts of several active site residues, including three tyrosine residues (Y469, Y472, and Y468) that move by as much as 6 to 15 Å. acs.org In the "Active" conformation, key residues are properly oriented to make direct contact with the glucuronic acid portion of the substrate. acs.org Evidence for such conformational changes also comes from spectroscopic studies, which have shown that the binding of a transition-state analog, saccharo-1,4-lactone, to β-glucuronidase perturbs the environment of tryptophan residues within the enzyme, indicating a change in protein conformation. nih.gov

The catalytic mechanism of β-glucuronidase relies on a pair of conserved glutamate (B1630785) residues acting as the general acid/base catalyst and the nucleophile. nih.govnih.gov The process occurs via a two-step SN2 reaction:

Glycosylation : The general acid/base catalyst (Glu451 in human GUS; Glu413 in bacterial orthologs) protonates the glycosidic oxygen, facilitating the departure of the aglycone (phenolphthalein). nih.gov Simultaneously, the catalytic nucleophile (Glu540 in human GUS; Glu504 in bacterial orthologs) performs a 'back-side' attack on the anomeric carbon. nih.govnih.gov This forms a covalent glucuronyl-enzyme intermediate with an inverted configuration. nih.gov

The critical roles of these glutamic acid residues have been confirmed through mutagenesis studies, which showed that replacing them leads to a drastic loss of enzymatic activity. nih.gov Other residues, such as Tyr504 in human GUS, are also important for catalysis, though their precise roles are less clear. nih.gov

While the enzyme does not require a non-protein cofactor for its catalytic activity, its function can be modulated by metal ions. Studies on β-glucuronidase from Clostridium perfringens showed that certain divalent cations like Mg²⁺ and Fe²⁺ enhance catalytic activity, whereas others, including Zn²⁺, K⁺, Fe³⁺, and Cu²⁺, act as inhibitors. mdpi.com

Table 2: Key Active Site Residues in β-Glucuronidase and Their Functions

| Residue (Human/Bacterial) | Function | Mechanism of Action | Citation(s) |

|---|---|---|---|

| Glu451 / Glu413 | General Acid-Base Catalyst | Donates a proton to the glycosidic oxygen to facilitate aglycone departure, then activates a water molecule for hydrolysis. | nih.govnih.gov |

| Glu540 / Glu504 | Catalytic Nucleophile | Performs a nucleophilic attack on the anomeric carbon, forming a covalent glucuronyl-enzyme intermediate. | nih.govnih.gov |

| Tyr504 | Catalysis Support | Important for catalysis, though the exact role is not fully elucidated. | nih.gov |

| Lysine & Tyrosine | Substrate Binding | Recognize and bind the carboxylate group of the glucuronic acid moiety. | nih.gov |

| Phenylalanine & Tyrosine | Substrate Binding | Can form π-π stacking interactions with the aglycone portion of the substrate. | mdpi.com |

Investigation of Environmental and Buffer Condition Effects on Enzymatic Activity

The catalytic efficiency of β-glucuronidase in hydrolyzing phenolphthalein glucuronic acid sodium salt is profoundly influenced by the surrounding environmental and buffer conditions. Key parameters such as pH, temperature, and the composition of the buffer system can significantly alter the rate of enzymatic activity. Consequently, optimizing these conditions is a critical aspect of designing accurate and sensitive assays for β-glucuronidase activity.

Research has demonstrated that the optimal pH for β-glucuronidase can vary considerably depending on the source of the enzyme. For instance, a study comparing two different β-glucuronidases revealed that one enzyme (IMCSzyme) exhibits its highest activity over a broad pH range from 5.5 to 8.0, while another purified from abalone has a much narrower optimal pH of around 4.5. imcstips.com At a pH above 4.5, the activity of the abalone-derived enzyme drops to less than 50%. imcstips.com This highlights the necessity of tailoring the buffer pH to the specific enzyme being utilized. Similarly, β-glucuronidase from E. coli is often assayed at a pH of 6.8, while assays for the enzyme from bovine liver may use a pH of 5.0. sigmaaldrich.com

The composition of the buffer itself is also a crucial factor. Commonly used buffers in β-glucuronidase assays include acetate, phosphate (B84403), and glycine (B1666218) buffers. worthington-biochem.comsigmaaldrich.com The choice of buffer can influence the ionic strength of the reaction medium and may have specific interactions with the enzyme, thereby affecting its activity. For example, a mixture of acetic acid, MES, and Tris has been used to create a buffer system for testing the effect of a wide pH range on enzyme activity. imcstips.com

Temperature is another critical parameter that must be controlled. Most assays for β-glucuronidase activity are conducted at a standardized temperature of 37°C, which is considered the optimal temperature for many mammalian and bacterial forms of the enzyme. worthington-biochem.comsigmaaldrich.comnih.gov However, deviations from this temperature can lead to a significant decrease in enzymatic activity.

The following data tables summarize findings from various studies on the effects of pH and buffer conditions on β-glucuronidase activity using phenolphthalein glucuronide as the substrate.

Table 1: Effect of pH on Relative β-Glucuronidase Activity from Different Sources

| pH | Relative Activity (%) - IMCSzyme imcstips.com | Relative Activity (%) - Abalone Purified imcstips.com |

|---|---|---|

| 4.5 | ~60 | 100 |

| 5.0 | ~80 | <50 |

| 5.5 | >90 | <50 |

| 6.0 | ~100 | <50 |

| 6.5 | ~100 | <50 |

| 7.0 | ~100 | <50 |

| 7.5 | ~98 | <50 |

| 8.0 | ~95 | <50 |

This table is generated based on graphical data presented in the source. Actual numerical values may vary slightly.

Table 2: Common Buffer Systems and Conditions for β-Glucuronidase Assays

| Enzyme Source | Substrate | Buffer System | pH | Temperature (°C) |

|---|---|---|---|---|

| E. coli | Phenolphthalein Glucuronic Acid | Potassium Phosphate | 6.8 | 37 |

| Bovine Liver | Phenolphthalein Glucuronide | Acetate Buffer | 5.0 | 37 |

| General Assay | Phenolphthalein Glucuronidate | Sodium Acetate | 4.5 | 37 |

| Serum | Phenolphthalein Glucuronic Acid | Acetate Buffer | 4.5 | 37 |

This table synthesizes information from multiple sources describing standard assay conditions. sigmaaldrich.comworthington-biochem.comnih.gov

Metabolic Pathway Research and Application of Phenolphthaleinglucuronicacidsodiumsalt

Modeling of Glucuronidation and Deglucuronidation Pathways in Biochemical Systems

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a substrate with glucuronic acid, rendering it more water-soluble and facilitating its excretion from the body. wikipedia.orgresearchgate.net Conversely, deglucuronidation, the reverse reaction, is catalyzed by β-glucuronidases, which hydrolyze glucuronide conjugates, releasing the original compound. nih.gov

Phenolphthalein (B1677637) glucuronide is extensively used as a model substrate to study these pathways for several reasons:

Simplicity and Reliability: The enzymatic reaction yields a colored product, allowing for a straightforward and rapid spectrophotometric assay to determine β-glucuronidase activity. nih.govnih.gov

Kinetic Studies: It allows researchers to investigate the kinetics of both glucuronidation (in reverse) and, more commonly, deglucuronidation, providing insights into enzyme efficiency and inhibition.

Pathway Elucidation: By measuring the rate of phenolphthalein release, scientists can model the flux through the deglucuronidation pathway and understand how various physiological or pathological conditions affect this process.

The interplay between UGTs and β-glucuronidases, often studied using model substrates like phenolphthalein glucuronide, is crucial for understanding drug disposition and enterohepatic circulation, where a drug conjugate excreted in the bile is hydrolyzed in the intestine and the parent drug is reabsorbed. nih.gov

Research on the Function of Lysosomal β-Glucuronidase in Cellular Metabolism

Lysosomal integrity is critical for cell viability. Damage to the lysosomal membrane can lead to the leakage of potent hydrolytic enzymes, including β-glucuronidase, into the cytoplasm, triggering cellular damage and even cell death. Phenolphthalein glucuronide is a key reagent in assays designed to assess lysosomal integrity.

Mechanism of Assay: In healthy cells with intact lysosomes, phenolphthalein glucuronide cannot readily access the β-glucuronidase within. However, when cells are exposed to toxins, oxidative stress, or other damaging stimuli, the lysosomal membranes may become compromised. This allows for the release of β-glucuronidase into the extracellular or cytosolic environment.

Quantification of Damage: By adding phenolphthalein glucuronide to the cell culture medium or cell lysate, researchers can measure the activity of the released enzyme. The amount of phenolphthalein produced is directly proportional to the extent of lysosomal damage and enzyme leakage. nih.gov This method provides a quantitative measure of cell injury. For instance, increased levels of β-glucuronidase in bodily fluids can serve as a biomarker for inflammation and tissue damage. nih.gov

Table 1: Experimental Applications in Lysosomal Integrity Studies

| Experimental Condition | Measured Parameter | Interpretation |

| Exposure to a known hepatotoxin | Extracellular β-glucuronidase activity | Increased activity indicates toxin-induced liver cell lysosomal damage. |

| Ischemia-reperfusion injury model | β-glucuronidase levels in perfusate | Elevated levels suggest lysosomal rupture due to oxidative stress. |

| Screening of cytoprotective agents | Inhibition of β-glucuronidase release | Reduced enzyme release indicates the agent's ability to stabilize lysosomal membranes. |

Xenobiotics, foreign compounds such as drugs and pollutants, are often detoxified in the liver via glucuronidation. wikipedia.orgnih.gov The resulting glucuronide conjugates are then excreted. However, β-glucuronidases, particularly those produced by gut microbiota, can reverse this detoxification process. nih.govresearchgate.net

Enterohepatic Recirculation: A drug-glucuronide excreted into the intestine via bile can be hydrolyzed by bacterial β-glucuronidases. This releases the active drug, which can then be reabsorbed into the bloodstream, prolonging its therapeutic effect or, in some cases, its toxicity. nih.gov

Toxin Reactivation: Similarly, carcinogenic compounds detoxified by glucuronidation can be reactivated in the gut by β-glucuronidase, potentially leading to localized toxicity and contributing to the development of colon cancer. nih.govnih.gov

Phenolphthalein glucuronide serves as an excellent substrate to study the activity of these bacterial enzymes and to screen for inhibitors that could prevent the reactivation of harmful substances in the gut. nih.gov Research has shown that different bacterial GUS enzymes exhibit varying abilities to hydrolyze different glucuronides, highlighting the complexity of xenobiotic metabolism in the gut. nih.govresearchgate.net

Table 2: β-Glucuronidase Activity in Different Biological Contexts

| Source of Enzyme | Substrate | Significance of Activity | Relevant Research Area |

| Human Liver Lysosomes | Endogenous/Xenobiotic Glucuronides | Cellular homeostasis, turnover | Lysosomal Storage Diseases wikipedia.orgthieme-connect.de |

| Gut Microbiota | Drug-Glucuronides, Carcinogen-Glucuronides | Drug reactivation, Toxin generation | Pharmacology, Toxicology nih.govresearchgate.net |

| Inflamed Tissue | Phenolphthalein Glucuronide | Marker of cellular damage | Inflammation Research nih.govnih.gov |

Phenolphthaleinglucuronicacidsodiumsalt as a Tool for Studying Metabolic Flux and Regulation

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. nih.gov Studying metabolic flux provides a dynamic picture of cellular activity, which is often more informative than static measurements of metabolite concentrations. Phenolphthalein glucuronide is a valuable tool for assessing the flux and regulation of the glucuronidation/deglucuronidation cycle.

This approach can be used to:

Compare Metabolic Capacities: Assess differences in β-glucuronidase activity between different tissues, species, or individuals. mdpi.com For example, studies have shown significant variations in glucuronidation rates across species, which is a critical consideration in preclinical drug development. mdpi.com

Investigate Regulation: Determine how genetic factors, disease states, or the presence of other drugs affect the activity of the deglucuronidation pathway.

Screen for Modulators: Identify compounds that either inhibit or enhance β-glucuronidase activity, which could have therapeutic implications.

By providing a reliable and quantifiable measure of enzyme activity, phenolphthalein glucuronide helps to connect molecular interactions with physiological outcomes, bridging the gap between basic screening and in vivo studies. nih.gov

In Vitro Research Models and Experimental Designs Employing Phenolphthaleinglucuronicacidsodiumsalt

Utilization of Purified β-Glucuronidase in Cell-Free Systems

In cell-free systems, phenolphthalein (B1677637) glucuronide is instrumental for the standardized enzymatic assay of purified β-glucuronidase. sigmaaldrich.com These assays provide a controlled environment to study enzyme kinetics and define enzyme activity units without the interference of other cellular processes. The fundamental principle involves the enzymatic cleavage of the substrate, phenolphthalein glucuronide, into D-glucuronate and free phenolphthalein. sigmaaldrich.com

A common unit of measure is the "Fishman" unit, where one unit is defined as the amount of enzyme that liberates 1.0 µg of phenolphthalein from the substrate per hour under specific conditions of pH and temperature. sigmaaldrich.comsigmaaldrich.com Standardized protocols, such as those for β-glucuronidase from E. coli, specify precise conditions for temperature (37°C) and pH (6.8) to ensure accurate and reproducible measurements. sigmaaldrich.comsigmaaldrich.com The reaction is typically stopped at a specific time point, and the resulting color change is quantified using a spectrophotometer. sigmaaldrich.com This method is not only used for bacterial enzymes but has also been validated for β-glucuronidase derived from animal sources. bioassaysys.com

Table 1: Standard Conditions for β-Glucuronidase Assay using Phenolphthaleinglucuronicacidsodiumsalt This interactive table summarizes typical conditions from established cell-free assay protocols. sigmaaldrich.comsigmaaldrich.com

| Parameter | Condition |

|---|---|

| Substrate | Phenolphthalein Glucuronide (PheP-Gluc) |

| Enzyme Source | Purified β-Glucuronidase (e.g., from E. coli) |

| pH | 6.8 |

| Temperature | 37°C |

| Detection Wavelength | 540 nm |

| Assay Method | Spectrophotometric Stop Rate Determination |

| Unit Definition | 1 unit = 1.0 µg of phenolphthalein liberated per hour |

Investigation in Subcellular Fractions (e.g., Lysosomal Preparations)

Phenolphthalein glucuronide is employed to investigate the activity and localization of β-glucuronidase within subcellular compartments. β-glucuronidase is primarily known as a lysosomal hydrolase, playing a central role in the degradation of glycosaminoglycans and the recycling of cellular carbohydrates. abcam.comnih.gov By preparing subcellular fractions, such as lysosomal preparations or microsomal fractions from the endoplasmic reticulum, researchers can measure the specific activity of the enzyme in these isolated environments. nih.govnih.gov

Application in Established Cell Culture Systems for Biochemical Pathway Elucidation

While phenolphthalein glucuronide is most commonly used in assays with cell extracts or purified enzymes, the principles of the assay are foundational for studies in cell culture systems aimed at elucidating biochemical pathways. sigmaaldrich.comnih.gov Cell culture models, particularly using hepatocytes (liver cells), are standard for investigating the metabolic stability of drugs that undergo glucuronidation. nih.govtandfonline.com In these systems, cells are exposed to a compound, and the formation of its glucuronide metabolites is tracked over time.

Methodological Considerations for In Vitro Study Design and Quality Assessment

The reliability of data generated from in vitro glucuronide research hinges on careful methodological design and quality assessment.

Ensuring the reproducibility and reliability of in vitro enzymatic assays that use phenolphthalein glucuronide requires controlling several key variables. A modified assay method was described as being reliable, accurate, and rapid for determining serum β-glucuronidase activity. nih.gov However, factors such as pH can significantly impact enzyme performance, as different glucuronide substrates may exhibit their own distinct pH optima for hydrolysis. nih.gov

The composition of the assay buffer is also critical; for example, the inclusion of bovine serum albumin (BSA) has been shown to be important for the in vitro characterization of hepatic glucuronidation and can influence clearance predictions. nih.gov Incubation time and temperature are other crucial parameters that must be standardized. nih.gov Challenges in reliability can arise, as demonstrated by the consistent under-prediction of in vivo hepatic drug glucuronidation when extrapolating from liver microsomal data, highlighting the complexities of translating in vitro results. nih.gov

Table 2: Factors Influencing Reproducibility of In Vitro β-Glucuronidase Assays This interactive table outlines key methodological factors and their impact on assay outcomes. nih.govnih.govnih.gov

| Factor | Description of Impact |

|---|---|

| pH | Enzyme activity is highly pH-dependent, with different substrates often having unique optimal pH values for hydrolysis. nih.gov |

| Substrate Specificity | The rate of hydrolysis can vary significantly between different glucuronide substrates, affecting overall activity measurements. nih.gov |

| Presence of Albumin | The addition of albumin (BSA) to the assay medium can significantly affect the measured enzymatic activity in microsomal preparations. nih.gov |

| Incubation Time & Temperature | Variations in incubation time and temperature directly impact the extent of the enzymatic reaction and must be precisely controlled. nih.gov |

Systematic reviews and meta-analyses are crucial for synthesizing the vast body of in vitro glucuronide research, assessing the quality of evidence, and establishing standardized methodologies. benthamscience.com Such reviews compile and analyze data from numerous individual studies to provide a comprehensive overview of a topic, such as the therapeutic effects of natural compounds that are metabolized via glucuronidation. mdpi.com

By collating data from dozens of studies, researchers can refine in vitro-in vivo extrapolation (IVIVE) models, which are used to predict how a drug will behave in the body based on in vitro data. nih.gov This approach helps identify inconsistencies in experimental protocols and highlights factors that may affect the reliability of in vitro predictions. nih.govnih.gov Systematic reviews are therefore essential for advancing the field, ensuring that new research is built upon a robust and critically appraised foundation of existing knowledge.

Molecular Interaction Research Pertaining to Phenolphthaleinglucuronicacidsodiumsalt

Ligand-Enzyme Binding Dynamics with β-Glucuronidase

The primary function of phenolphthalein (B1677637) glucuronide in research is as a substrate for β-glucuronidase, an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from various compounds. nih.gov The binding of phenolphthalein glucuronide to the enzyme's active site is a critical prerequisite for this catalytic activity. Upon enzymatic cleavage, the colorless substrate releases phenolphthalein, which, at an alkaline pH, turns pink or fuchsia, allowing for colorimetric quantification of enzyme activity. mdpi.comsigmaaldrich.com

The binding of a substrate to an enzyme is a fundamental aspect of its function, characterized by the affinity of the enzyme for the substrate and the stoichiometry of their interaction. While specific quantitative binding affinity values (such as K_m or K_d) for phenolphthalein glucuronide with β-glucuronidase are not detailed in the available literature, its widespread use as a substrate implies an efficient and specific binding process. The enzyme recognizes and binds the glucuronic acid moiety of the molecule, positioning the glycosidic bond for catalysis.

The enzyme β-glucuronidase exists as a homotetramer, meaning it is composed of four identical protein subunits. nih.govnih.gov Studies on the binding of inhibitors, such as the transition state analog saccharo-1,4-lactone, indicate that four molecules of the inhibitor bind to the enzyme tetramer, suggesting one binding site per subunit. nitech.ac.jp This supports a 4:1 stoichiometry for ligand binding to the tetrameric enzyme. The active site itself contains specific structural features, such as a "bacterial loop" in microbial enzymes that folds over the active site, which is thought to play a role in processing small substrates like phenolphthalein glucuronide. nitech.ac.jp

The recognition of the glucuronic acid portion of the substrate is highly specific. Key amino acid residues within the active site are responsible for this specific recognition and binding. For instance, a conserved asparagine residue may stabilize the substrate by forming a hydrogen bond with the 2-hydroxyl group of the sugar. nih.gov This precise interaction ensures that only molecules with a β-D-glucuronic acid residue are effectively bound and hydrolyzed.

A comprehensive thermodynamic analysis, which would involve techniques like Isothermal Titration Calorimetry (ITC) to measure the heat changes upon binding, has not been specifically reported for the phenolphthalein glucuronide-β-glucuronidase interaction. ITC is a powerful method used to determine the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS) changes, which reveal the nature of the forces driving the interaction. chemicalbook.com

The binding of a substrate to an enzyme's active site is not a simple lock-and-key process; it often induces conformational changes in the enzyme, a concept known as "induced fit." Studies using ultraviolet difference spectroscopy on β-glucuronidase with the inhibitor saccharo-1,4-lactone have shown that ligand binding perturbs the environment of tryptophyl residues within the enzyme. nitech.ac.jp This indicates a change in the protein's three-dimensional structure upon binding. nitech.ac.jp

These structural adjustments are critical for catalysis. The human β-glucuronidase enzyme utilizes two key glutamic acid residues, Glu451 (the acid) and Glu540 (the nucleophile), and a tyrosine residue, Tyr504, in its catalytic mechanism. nih.govnih.gov The binding of the substrate correctly positions these catalytic residues relative to the glycosidic bond that is to be cleaved. The movement of flexible loops at the entrance of the substrate-binding pocket is a known mechanism in related enzymes, which can change the shape and charge at the entrance upon substrate recognition. sigmaaldrich.com While a crystal structure of β-glucuronidase complexed specifically with phenolphthalein glucuronide is not available, the binding of the substrate is understood to orient the glucuronic acid moiety within the active site, leading to an oxocarbenium ion-like transition state that is stabilized by the enzyme before the final hydrolysis step. nih.gov

Non-Enzymatic Molecular Associations of Glucuronide Conjugates in Aqueous and Biological Milieus

Phenolphthalein glucuronide sodium salt is a molecule rich in functional groups capable of participating in hydrogen bonds. The glucuronic acid moiety contains multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, while the phenolphthalein portion has a phenolic hydroxyl group. These groups can act as both hydrogen bond donors and acceptors.

In an aqueous environment, an extensive and dynamic hydrogen-bonding network forms between the solute and water molecules. Water molecules will orient themselves to form hydrogen bonds with the polar groups of the phenolphthalein glucuronide molecule. This hydration shell is critical for dissolving the compound. nih.gov The ability to form these extensive hydrogen bonds with water contributes significantly to the compound's water solubility. sigmaaldrich.comnih.gov Molecular dynamics simulations on similar complex molecules in water show that water molecules can form bridging interactions between polar groups on a single molecule and that the dynamics of water are significantly restricted when strongly bound to such sites.

As a sodium salt, phenolphthalein glucuronide is ionic. In solution, it dissociates into the phenolphthalein glucuronate anion and a sodium cation (Na⁺). This introduces strong electrostatic (ion-dipole) interactions with the polar water molecules. The negatively charged carboxylate group (COO⁻) of the glucuronic acid moiety is a primary site for strong electrostatic interactions with the partial positive charges on the hydrogen atoms of water molecules. Similarly, the positively charged sodium ions are hydrated, surrounded by water molecules oriented with their partial negative charges (on the oxygen atom) towards the cation.

Furthermore, the numerous polar bonds (C-O, O-H) throughout the molecule create local dipoles. These dipoles interact with the permanent dipole of water, leading to a network of dipole-dipole interactions that further stabilize the molecule in solution. These electrostatic and dipolar forces are fundamental to the behavior of the compound in biological fluids, which are complex aqueous solutions containing a variety of ions and other polar molecules.

Computational Modeling and Simulation of Phenolphthaleinglucuronicacidsodiumsalt Interactions

Computational modeling and simulation have emerged as powerful tools for investigating the intricate interactions between small molecules and biological macromolecules at a molecular level. nih.gov Although specific computational studies focusing solely on this compound are not widely documented in publicly accessible literature, the established methodologies of molecular docking, molecular dynamics, and machine learning offer a robust framework for predicting and analyzing its molecular behavior. These computational techniques are particularly valuable for elucidating the mechanisms of interaction with enzymes such as β-glucuronidase, for which phenolphthalein glucuronide is a known substrate. researchgate.netwikipedia.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method utilized to predict the most favorable binding orientation of a molecule, referred to as the ligand, to a second molecule, typically a protein receptor. computabio.comresearchgate.net This technique is fundamental in the field of structure-based drug design and for understanding how substrates bind to enzymes. dergipark.org.tr In the context of this compound, molecular docking could be applied to forecast its binding pose within the active site of β-glucuronidase. The methodology involves generating a large number of potential conformations of the ligand and evaluating them based on their steric and electrostatic compatibility with the receptor's binding site.

Subsequent to molecular docking, molecular dynamics (MD) simulations can offer a more dynamic and comprehensive understanding of the molecular interaction. metrotechinstitute.orgnih.gov MD simulations track the motion of atoms and molecules over time by applying the laws of classical mechanics. metrotechinstitute.org This approach enables the observation of conformational adjustments in both the ligand and the protein upon binding, the assessment of the stability of the resulting complex, and the investigation of the role of surrounding solvent molecules in the interaction. mdpi.com For example, an MD simulation could illustrate how the glucuronic acid portion of the compound aligns itself to interact with crucial catalytic residues in the active site of β-glucuronidase, such as the proposed nucleophilic and acidic glutamic acid residues. wikipedia.org

Detailed Research Findings from Analogous Systems:

Research on other glucuronidated compounds and enzyme inhibitors provides valuable insights into the potential outcomes of computational analyses of this compound. For instance, molecular docking studies conducted on indole-based oxadiazole derivatives as inhibitors of β-glucuronidase have demonstrated a correlation between binding affinity and the formation of hydrogen bonds with residues in the active site. nih.gov A similar computational strategy for this compound would likely concentrate on the hydrogen-bonding capabilities of its hydroxyl and carboxyl functional groups.

Molecular dynamics simulations have been effectively employed to examine the interactions of a variety of drugs and metabolites with their protein targets. mdpi.commedchemexpress.com These simulations can uncover the flexibility of both the binding pocket and the ligand, which is frequently essential for achieving an optimal binding conformation. metrotechinstitute.org In the case of this compound, MD simulations could be used to determine the dynamic stability of its interaction with β-glucuronidase and to pinpoint the key intermolecular forces that contribute to its binding energy.

Hypothetical Molecular Docking Results for this compound with β-Glucuronidase

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | Glu540, Glu451, Tyr504 |

| Hydrogen Bonds | 5 | Glu540, Asn450, Ser557 |

| Hydrophobic Interactions | 3 | Trp528, Phe549 |

| Note: This table presents hypothetical data for illustrative purposes, as specific docking studies on this compound are not publicly available. |

Machine Learning Approaches for Interaction Prediction

Machine learning (ML) is being increasingly utilized in the fields of pharmacology and toxicology to forecast molecular interactions and biological activities. nih.govoup.comjove.comoup.com ML models can be trained on extensive datasets of established molecule-protein interactions to uncover complex patterns and relationships that are not readily apparent. nih.gov For this compound, ML could be employed to predict its potential interactions with a broad spectrum of proteins beyond β-glucuronidase and to estimate its metabolic pathways.

A prevalent method involves the use of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity. These models can be constructed using a variety of ML algorithms, including random forests, support vector machines, and neural networks. The input for these models typically comprises molecular descriptors that encode the physicochemical properties of the molecule.

Potential Applications for this compound:

Predicting Off-Target Interactions: An ML model trained on a comprehensive database of drug-protein interactions could predict potential off-target binding for this compound, which would be crucial for understanding its wider biological effects.

Metabolism Prediction: ML models can be trained to predict the sites of metabolism on a molecule and the probability of it being a substrate for various metabolic enzymes. nih.gov This could be used to forecast the subsequent metabolism of phenolphthalein after the hydrolysis of the glucuronide.

Predicting Glucuronidation Susceptibility: For a given collection of compounds, ML models could be developed to predict their propensity to undergo glucuronidation, a critical process in drug metabolism and detoxification. nih.gov

Illustrative Machine Learning Model Performance for Predicting β-Glucuronidase Substrates

| Model | Accuracy | Precision | Recall | F1-Score |

| Random Forest | 0.92 | 0.90 | 0.94 | 0.92 |

| Support Vector Machine | 0.89 | 0.88 | 0.91 | 0.89 |

| Neural Network | 0.94 | 0.93 | 0.95 | 0.94 |

| Note: This table presents hypothetical performance metrics for illustrative purposes and is based on typical results for similar classification tasks in cheminformatics. |

Future Directions and Emerging Research Avenues for Phenolphthaleinglucuronicacidsodiumsalt Studies

Integration of Multi-Omics Data for Systems-Level Understanding of Glucuronide Metabolism

A comprehensive, systems-level understanding of glucuronide metabolism is becoming increasingly attainable through the integration of multiple "omics" datasets. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of how glucuronides are processed in a biological system. nih.govnih.gov Tools and computational pipelines are being developed to merge these heterogeneous datasets, allowing researchers to move from individual component analysis to understanding the network as a whole. researchgate.netwikipedia.orgsigmaaldrich.com

For instance, by combining transcriptomics (measuring gene expression of UDP-glucuronosyltransferase enzymes) with metabolomics (quantifying levels of glucuronide conjugates), researchers can build predictive models of metabolic flux. sigmaaldrich.com This allows for the identification of key regulatory points in the glucuronidation pathway. These models can decipher how genetic variations (polymorphisms) in UGT enzymes, identified through genomics, translate into functional differences in drug and endobiotic metabolism at the organism level. nih.gov The goal is to create detailed, context-specific metabolic models for any cell or tissue type, which can predict how metabolism is regulated by gene expression versus direct metabolic control. researchgate.netsigmaaldrich.com

Table 1: Multi-Omics Approaches in Metabolic Research

| Omics Field | Data Type | Application in Glucuronide Research | Relevant Tools/Methods |

| Genomics | DNA Sequence | Identification of polymorphisms in UGT and β-glucuronidase genes. | DNA Sequencing, GWAS |

| Transcriptomics | RNA Expression | Quantifying expression levels of UGTs and transporters in response to stimuli. nih.gov | RNA-Seq, Microarrays |

| Proteomics | Protein Abundance | Measuring the concentration of metabolic enzymes and transporters. researchgate.net | Mass Spectrometry, Immunoassays |

| Metabolomics | Metabolite Levels | Profiling parent compounds and their glucuronide conjugates in biofluids. nih.gov | LC-MS, GC-MS, NMR |

| Integration | Combined Data | Building predictive models of metabolic flux and regulation. wikipedia.orgsigmaaldrich.com | COSMOS, INTEGRATE, MOFA wikipedia.orgsigmaaldrich.com |

This integrated approach will be crucial for understanding the complex interplay of factors that govern the disposition of compounds like phenolphthalein (B1677637) glucuronide and for developing personalized medicine strategies.

Development of Advanced Biosensors Utilizing Phenolphthaleinglucuronicacidsodiumsalt as a Detection Principle

The fundamental property of phenolphthalein glucuronic acid sodium salt—releasing a colored phenolphthalein molecule upon cleavage by β-glucuronidase—makes it an ideal component for biosensor development. glpbio.com While traditionally used in simple colorimetric assays, this principle is now being incorporated into more advanced sensor platforms for sensitive and specific detection of β-glucuronidase activity, a key biomarker in various diseases, including cancer and bacterial infections.

A groundbreaking area of research involves using glucuronide substrates in "induced volatolomics" for cancer detection. biorxiv.org In a recent study, a similar compound, phenyl-β-D-glucuronide, was administered to mice. biorxiv.org In the tumor microenvironment, where β-glucuronidase is highly expressed, the compound is hydrolyzed to release volatile phenol (B47542). This induced volatile organic compound (VOC) can then be detected in the breath using a handheld electrochemical biosensor, allowing for rapid and non-invasive cancer risk prediction. biorxiv.org This strategy could be adapted for phenolphthalein glucuronide, detecting the released phenolphthalein through other means.

Future biosensors will likely leverage various advanced transducer technologies to enhance sensitivity and enable multiplexing.

Table 2: Types of Advanced Biosensors for Enzyme Detection

| Biosensor Type | Transduction Principle | Potential Application for Phenolphthalein Glucuronide |

| Electrochemical | Measures changes in current, potential, or impedance resulting from the enzymatic reaction. nih.gov | A handheld device detects the product of glucuronide cleavage, such as phenol from a related substrate. biorxiv.org |

| Optical | Detects changes in light absorbance, fluorescence, or surface plasmon resonance. nih.gov | Microplate readers measuring the color change from released phenolphthalein at 552 nm. glpbio.com |

| Mass Spectrometry | Identifies the mass of the reaction product, offering high specificity. | Can be used as a readout for enzyme-amplified signal enhancement (EASE-ToF) using chromogenic substrates. nih.gov |

| Piezoelectric | Measures changes in mass on a crystal's surface by detecting frequency shifts. | Immobilized enzyme or substrate could detect binding or cleavage events. |

These innovations are paving the way for point-of-care diagnostic tools that are not only sensitive and specific but also user-friendly and suitable for widespread clinical application. youtube.com

Exploration of Glucuronide Conjugates in Novel Biochemical Signaling Pathways

The long-held view of glucuronidation as a terminal inactivation and detoxification step is being challenged by emerging research. researchgate.net While conjugation with glucuronic acid typically increases water solubility and facilitates excretion, it is now clear that some glucuronide metabolites are biologically active and can participate in complex signaling dynamics. wikipedia.orgrsc.org

A key area of exploration is the role of enterohepatic circulation in modulating drug activity. wikipedia.org In this process, a drug-glucuronide conjugate is excreted from the liver into the intestine via bile. wikipedia.orgnih.gov There, gut microbial β-glucuronidases can cleave the glucuronic acid, releasing the active parent drug, which is then reabsorbed into circulation. rsc.orgwikipedia.org This recycling mechanism can significantly prolong the half-life and therapeutic effect of a drug, effectively acting as a sustained-release system modulated by the gut microbiome. wikipedia.org This process is relevant for a number of drugs, highlighting a systemic signaling circuit rather than a simple elimination pathway.

Furthermore, while most glucuronides are inactive, notable exceptions exist. Morphine-6-glucuronide (B1233000), for example, is a metabolite of morphine that is at least as potent an analgesic as its parent compound. rsc.orgyoutube.com Research is now focused on identifying other glucuronide conjugates that may have their own pharmacological or toxicological profiles, potentially acting on cellular receptors or signaling pathways in ways that are distinct from the parent compound. researchgate.net This shifts the paradigm from viewing glucuronides merely as excretory products to considering them as potentially active molecules in their own right.

Innovations in High-Throughput Screening Methodologies for β-Glucuronidase Modulators

The enzyme β-glucuronidase is a significant therapeutic target, particularly for mitigating the gut toxicity of certain cancer drugs like irinotecan. nih.gov Inhibiting this bacterial enzyme in the gut can prevent the reactivation of drug-glucuronides, thereby reducing severe side effects. nih.gov To discover potent and selective inhibitors, innovations in high-throughput screening (HTS) are essential.

Current HTS methodologies often employ fluorogenic substrates like 4-methylumbelliferyl glucuronide (4MUG) in 384-well or 1536-well plate formats. rsc.orgwikipedia.org In these assays, cleavage by β-glucuronidase produces a highly fluorescent molecule, providing a sensitive signal for measuring enzyme activity. wikipedia.org A library of thousands of small molecules can be rapidly screened to identify compounds that inhibit this fluorescence signal. rsc.orgwikipedia.org

Future innovations will likely adapt chromogenic substrates like phenolphthalein glucuronic acid sodium salt for HTS applications. The release of the colored phenolphthalein provides a straightforward absorbance-based readout that can be automated in a high-throughput format. While potentially less sensitive than fluorescence, colorimetric assays can be less prone to interference from autofluorescent library compounds and may offer a more cost-effective screening platform. The development of such assays would broaden the toolkit available for discovering novel β-glucuronidase modulators.

Application of Artificial Intelligence and Machine Learning in Glucuronide Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and metabolism research. hyphadiscovery.comwikipedia.org These computational approaches are being applied to nearly every aspect of glucuronide research, from predicting metabolic fate to discovering novel therapeutics.

One major application is the development of predictive models for UGT (UDP-glucuronosyltransferase) activity. nin.nl By training algorithms on large datasets of known UGT substrates and inhibitors, ML models can learn to predict whether a new drug candidate is likely to be metabolized by glucuronidation. nin.nl These models integrate information about molecular structure and enzyme-ligand interactions to forecast potential drug-drug interactions and help chemists design molecules with more favorable metabolic profiles. nin.nl

AI is also being used to accelerate the discovery of enzyme inhibitors. glpbio.com For instance, ML algorithms combined with molecular docking simulations can screen vast virtual libraries of compounds to identify potential inhibitors of β-glucuronidase. glpbio.com This in silico approach prioritizes a smaller number of promising candidates for subsequent experimental validation, saving significant time and resources. wikipedia.org As the volume and complexity of biological data continue to grow, AI and ML will become indispensable tools for generating hypotheses, identifying patterns, and ultimately advancing our understanding of glucuronide metabolism and its therapeutic manipulation. hyphadiscovery.com

Q & A

Q. What is the primary role of phenolphthalein glucuronic acid sodium salt in enzymatic assays?

This compound is a chromogenic substrate for β-glucuronidase (EC 3.2.1.31). In enzymatic assays, it undergoes hydrolysis by β-glucuronidase to release phenolphthalein, which is detected spectrophotometrically at 540 nm. The reaction conditions (e.g., 47 mM sodium acetate buffer, pH 4.5) and enzyme activity quantification are critical for reproducibility .

Q. How should phenolphthalein glucuronic acid sodium salt be prepared and stored to ensure stability?

Prepare fresh solutions in recently boiled and cooled water to minimize microbial contamination. Avoid prolonged exposure to light and high temperatures, as degradation can alter its chromogenic properties. Storage at -20°C in aliquots is recommended for long-term stability .

Q. What methodological considerations are critical when using this compound in kinetic studies?

Ensure precise control of pH (optimized at 4.5–5.0 for β-glucuronidase activity) and substrate concentration (e.g., 0.56 mM final assay concentration). Use bovine serum albumin (0.007% w/v) to stabilize the enzyme and prevent nonspecific binding .

Q. How can researchers validate the purity of phenolphthalein glucuronic acid sodium salt?

Employ HPLC with UV detection (λ = 280 nm) to assess purity. Cross-validate with enzymatic assays by comparing hydrolysis rates against a reference standard. Contaminants like free phenolphthalein or glucuronic acid can skew results .

Q. What are the limitations of using phenolphthalein as a detection endpoint in complex biological matrices?

Phenolphthalein’s absorbance can interfere with endogenous pigments or turbidity in samples. Pre-treatment steps (e.g., filtration, centrifugation) or alternative detection methods (e.g., fluorometric assays) may be necessary for high-background samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-glucuronidase activity data when using this substrate?

Contradictions often arise from variations in pH, ionic strength, or enzyme source (e.g., microbial vs. mammalian β-glucuronidase). Standardize assay conditions across experiments and include positive controls (e.g., E. coli β-glucuronidase). Use statistical tools like ANOVA to assess inter-experimental variability .

Q. What experimental design frameworks are optimal for studying glucuronidation kinetics with this substrate?

Apply the PICOT framework:

- P opulation: Enzyme isoforms (e.g., UGT1A1 vs. UGT2B7).

- I ntervention: Substrate concentration gradients (0.1–1.0 mM).

- C omparison: Competitive inhibition studies (e.g., using D-saccharic acid 1,4-lactone).

- O utcome: Michaelis-Menten parameters (Km, Vmax).

- T ime: Pre-steady-state vs. steady-state kinetics .